molecular formula C29H38N2O4 B14529190 N,N'-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide] CAS No. 62577-94-0

N,N'-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide]

Cat. No.: B14529190
CAS No.: 62577-94-0
M. Wt: 478.6 g/mol
InChI Key: ZWBCLHSIGJTTSP-UHFFFAOYSA-N
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Description

N,N’-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide] is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is composed of a heptane backbone with two benzamide groups, each substituted with a cyclobutyloxy group.

Properties

CAS No.

62577-94-0

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

4-cyclobutyloxy-N-[7-[(4-cyclobutyloxybenzoyl)amino]heptyl]benzamide

InChI

InChI=1S/C29H38N2O4/c32-28(22-12-16-26(17-13-22)34-24-8-6-9-24)30-20-4-2-1-3-5-21-31-29(33)23-14-18-27(19-15-23)35-25-10-7-11-25/h12-19,24-25H,1-11,20-21H2,(H,30,32)(H,31,33)

InChI Key

ZWBCLHSIGJTTSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=O)NCCCCCCCNC(=O)C3=CC=C(C=C3)OC4CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide] typically involves a multi-step process. One common method starts with the reaction of 1,7-diaminoheptane with 4-cyclobutyloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,N’-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide].

Chemical Reactions Analysis

Types of Reactions

N,N’-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide] involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Heptane-1,7-diyl)bis[4-(cyclobutyloxy)benzamide] is unique due to its cyclobutyloxy substituents, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications.

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